molecular formula C10H13BrCl2N2 B12818842 1-(2,3-Dichlorophenyl)piperazine hydrobromide CAS No. 864512-43-6

1-(2,3-Dichlorophenyl)piperazine hydrobromide

Cat. No.: B12818842
CAS No.: 864512-43-6
M. Wt: 312.03 g/mol
InChI Key: ZZIANJABSBSRBK-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)piperazine hydrobromide is a chemical compound belonging to the phenylpiperazine family. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, including aripiprazole, an atypical antipsychotic. The compound is characterized by the presence of two chlorine atoms on the phenyl ring and a piperazine ring, which contributes to its unique chemical properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)piperazine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

1-(2,3-Dichlorophenyl)piperazine hydrobromide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: Similar structure but with only one chlorine atom on the phenyl ring.

    1-(4-Methoxyphenyl)piperazine: Contains a methoxy group instead of chlorine atoms.

    1-Phenylpiperazine: Lacks any substituents on the phenyl ring.

Uniqueness

1-(2,3-Dichlorophenyl)piperazine hydrobromide is unique due to the presence of two chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and pharmacological properties. This dual substitution pattern distinguishes it from other phenylpiperazine derivatives and contributes to its specific interactions with biological targets .

Properties

CAS No.

864512-43-6

Molecular Formula

C10H13BrCl2N2

Molecular Weight

312.03 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)piperazine;hydrobromide

InChI

InChI=1S/C10H12Cl2N2.BrH/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H

InChI Key

ZZIANJABSBSRBK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl.Br

Origin of Product

United States

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